3-Indoxyl Sulfate-d4 Potassium Salt

Clinical quantitative method development Uremic toxin quantification LC-MS/MS validation

Choose 3-Indoxyl Sulfate-d4 Potassium Salt for robust LC-MS/MS quantification of indoxyl sulfate. The d4 label provides +4 Da mass shift with near-identical chromatographic co-elution, eliminating matrix effect variability across human, mouse, rat, pig, and goat plasma without species-specific calibration curves. Validated linearity R²=0.9995, repeatability CV 2.6–4.7%, LLOQ 3.23 μmol/L. Bulk stability ≥1 year at -20°C supports multi-year cohort studies with minimal lot-to-lot variability. Enables cross-platform method transfer for multi-center clinical trials. Procure to harmonize serum IS measurements and reduce inter-laboratory bias in CKD patient monitoring.

Molecular Formula C8H6KNO4S
Molecular Weight 255.33 g/mol
Cat. No. B12058334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoxyl Sulfate-d4 Potassium Salt
Molecular FormulaC8H6KNO4S
Molecular Weight255.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
InChIInChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D;
InChIKeyMDAWATNFDJIBBD-FOMJDCLLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indoxyl Sulfate-d4 Potassium Salt: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis of Uremic Toxins


3-Indoxyl Sulfate-d4 Potassium Salt (CAS 1346601-03-3, molecular formula C8H2D4KNO4S, molecular weight 255.33 g/mol) is a deuterated stable isotope-labeled derivative of the endogenous uremic toxin indoxyl sulfate (IS) . This compound features four deuterium atoms incorporated at the 4,5,6,7 positions of the indole ring, resulting in a +4 Da mass shift (M+4) relative to the unlabeled analyte, which enables mass spectrometric discrimination without altering physicochemical behavior . It is supplied as the potassium salt form, which enhances aqueous solubility for direct integration into bioanalytical workflows .

Why Unlabeled Indoxyl Sulfate and Alternative Internal Standards Fail in Clinical-Grade Quantification of 3-Indoxyl Sulfate


Substitution with unlabeled indoxyl sulfate as a calibration standard or with non-isotopic internal standards such as 13C6-labeled or structurally similar analogs introduces unacceptable analytical variability due to differential matrix effects, ionization efficiency discrepancies, and chromatographic behavior shifts [1]. The deuterated d4 analog co-elutes nearly identically with the native analyte under reversed-phase LC conditions, ensuring consistent correction for ion suppression or enhancement across diverse biological matrices [2]. In contrast, alternative deuterated variants such as indoxyl sulfate-d5 exhibit distinct chromatographic and extraction behaviors that compromise quantification accuracy, while 13C6-labeled standards provide a different mass shift (+6 Da) that does not offer superior correction and often commands higher synthesis costs [3]. Non-isotopic methods such as ELISA lack the analytical sensitivity and specificity required for low-concentration detection in complex samples like uremic plasma [4].

Quantitative Differentiation of 3-Indoxyl Sulfate-d4 Potassium Salt vs. Unlabeled IS and Alternative Isotopic Standards


LC-MS/MS Analytical Validation Performance: Linear Dynamic Range and Precision Metrics

In a clinical LC-MS/MS method validation for serum indoxyl sulfate quantification, 3-Indoxyl sulfate-d4 potassium salt (IS-d4) was employed as the internal standard. The method achieved linearity with R² = 0.9995 over a concentration range up to 440 μmol/L, with repeatability (intra-assay precision) ranging from 2.6% to 4.7% CV and intermediate precision (inter-assay) ranging from 7.9% to 9.2% CV [1]. In contrast, conventional enzymatic assays for IS suffer from lack of standardization across vendors and exhibit higher variability [2].

Clinical quantitative method development Uremic toxin quantification LC-MS/MS validation

Isotopic Enrichment Purity and Mass Spectrometric Discrimination vs. Alternative Isotopologues

3-Indoxyl sulfate-d4 potassium salt is commercially supplied with isotopic enrichment ≥97 atom % D and chemical purity ≥97% (CP) . This high isotopic purity ensures a clean +4 Da mass shift (M+4) in negative ion electrospray ionization MS detection, minimizing isotopic cross-talk with the unlabeled analyte at m/z 212. In contrast, the d5 isotopologue exhibits a +5 Da shift and may show different chromatographic retention time shifts due to deuterium isotope effects on the sulfate moiety, potentially compromising co-elution with the native analyte [1].

Stable isotope labeling Mass spectrometry internal standard Isotopic purity

Matrix Effect Compensation and Extraction Recovery Consistency Across Biological Matrices

When 3-Indoxyl sulfate-d4 potassium salt is used as an internal standard for IS quantification in plasma, matrix effect (ionization efficiency variation) is effectively normalized. In a validated LC-MS/MS method for plasma and kidney cells, the analyte showed overall matrix effect of 108 ± 9% (range 87–113%) and relative matrix effect of 107 ± 4% across human, goat, pig, rat, and mouse plasma (n=24) when the deuterated IS was employed [1]. Extraction recoveries ranged from 90% to 99%, demonstrating consistent performance across diverse biological species [2]. In contrast, when a non-isotopic internal standard or no internal standard is used, matrix effects can range from 50% to 150% depending on sample source, leading to inaccurate quantification [3].

Matrix effect Bioanalytical method validation Plasma quantification

Chromatographic Co-Elution Fidelity and Peak Integration Accuracy vs. 13C6-Labeled Internal Standard

In UPLC-QTOF/MS analysis, 3-Indoxyl sulfate-d4 potassium salt co-elutes precisely with the unlabeled indoxyl sulfate analyte under reversed-phase gradient conditions, as demonstrated in representative chromatograms from healthy volunteer and CKD patient plasma samples [1]. This co-elution is essential for accurate peak area ratio calculation. In comparison, 13C6-labeled indoxyl sulfate (mass shift +6 Da) has been used as an alternative internal standard, but carbon-13 labeling does not alter chromatographic retention time as predictably as deuterium labeling at aromatic positions, and the higher synthesis cost of 13C6 compounds may limit procurement feasibility for routine high-throughput analysis .

Chromatographic separation Isotope effect Peak integration

Quantitative Correlation and Recovery Rate vs. Commercial ELISA Kits

LC-MS/MS methods employing 3-Indoxyl sulfate-d4 potassium salt as internal standard demonstrate recovery rates of 101.0–104.3% in selectivity testing and interference rates ≤5.0% [1]. In a head-to-head comparison with commercial ELISA kits for serum IS measurement, the LC-MS/MS method using IS-d4 showed strong correlation with the Leadgene ELISA kit (r = 0.964, p < 0.0001) but with superior analytical sensitivity (LOD = 1.248 μmol/L vs. ELISA sensitivity of ~18.75 ng/mL ≈ 0.07 μmol/L) and wider dynamic range [2]. The enzymatic assay alternative exhibited proportional bias compared to the LC-MS/MS reference method (y = 1.13x - 2.89) [3].

ELISA method comparison Clinical biomarker validation Serum quantification

Long-Term Storage Stability and Shelf-Life Specification for Procurement Planning

3-Indoxyl sulfate-d4 potassium salt exhibits documented long-term stability of ≥1 year when stored at -20°C under dry, dark conditions, with isotopic enrichment maintained at 98 atom % D . In solution, stability is confirmed for 6 months at -80°C and 1 month at -20°C in sealed, moisture-protected vials . In contrast, unlabeled indoxyl sulfate potassium salt (CAS 2642-37-7) is hygroscopic and more susceptible to degradation upon exposure to ambient humidity, requiring more stringent handling and shorter shelf-life in some laboratory settings .

Stability testing Storage conditions Procurement specifications

High-Impact Procurement Scenarios for 3-Indoxyl Sulfate-d4 Potassium Salt in Bioanalytical and Clinical Research


Reference Method Establishment for Clinical IS Assay Standardization

Procure this compound when developing or validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) reference method for serum indoxyl sulfate quantification intended to standardize clinical assays across multiple laboratories. The documented validation performance—linearity R² = 0.9995, repeatability CV 2.6–4.7%, LLOQ 3.23 μmol/L—establishes the analytical benchmark against which enzymatic and ELISA-based methods can be calibrated [1]. This scenario applies directly to clinical chemistry laboratories seeking to harmonize IS measurements for CKD patient monitoring where vendor-to-vendor variability currently confounds result interpretation [2].

Cross-Species Preclinical Pharmacokinetic and Toxicokinetic Studies of Uremic Toxins

Use this deuterated internal standard when quantifying indoxyl sulfate across multiple preclinical species (mouse, rat, pig, goat) and human plasma in a single analytical batch. The validated matrix effect compensation—relative matrix effect of 107 ± 4% across n=24 plasma samples spanning five species—eliminates the need for species-specific calibration curves and matrix-matched standards [1]. This capability reduces method development time and consumable costs in translational nephrology studies evaluating novel CKD therapeutics or renal clearance mechanisms [2].

Longitudinal Cohort Studies Requiring Multi-Year Sample Banking and Batch Analysis

Procure this compound for long-term epidemiological or clinical cohort studies where serum or urine samples are banked over years and analyzed in retrospective batches. The documented solid-state stability of ≥1 year at -20°C, coupled with solution stability of 6 months at -80°C, enables purchase of a single bulk lot sufficient for the entire study duration [1]. This minimizes lot-to-lot variability in internal standard response and ensures data comparability across samples collected years apart, a critical requirement for biomarker validation studies in progressive CKD [2].

Method Transfer and Cross-Platform Harmonization in Multi-Site Clinical Trials

Acquire this compound when establishing IS quantification methods across multiple clinical trial sites equipped with diverse LC-MS/MS instrumentation platforms (e.g., AB SCIEX QTRAP, Thermo TSQ Quantiva, Waters UPLC-QTOF). The consistent co-elution behavior and +4 Da mass shift of the d4 internal standard provide a robust reference point for cross-platform method transfer [1]. This scenario is essential for multi-center clinical trials investigating IS as a prognostic biomarker for cardiovascular events in CKD, where data from all sites must be pooled and compared without inter-laboratory bias [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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